ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate
Description
Contextual Significance of Benzoate (B1203000) Derivatives in Contemporary Organic Synthesis
Benzoate derivatives are a cornerstone of modern organic chemistry, serving as crucial intermediates and building blocks in the synthesis of a wide array of complex molecules. Their prevalence stems from the stability of the benzene ring, coupled with the versatile reactivity of the ester functional group. This combination allows for a multitude of chemical transformations, making benzoates indispensable in fields ranging from medicinal chemistry to materials science.
In pharmaceutical research, the benzoate scaffold is a common feature in numerous drug molecules, where it can influence pharmacokinetic and pharmacodynamic properties. The substitution pattern on the aromatic ring can be tailored to modulate biological activity, solubility, and metabolic stability. Furthermore, the ester functionality can act as a handle for further chemical modifications or as a prodrug moiety to enhance drug delivery.
In the realm of materials science, benzoate derivatives are utilized in the production of polymers, liquid crystals, and other advanced materials. The rigid aromatic core of the benzoate structure can impart desirable thermal and mechanical properties to polymers, while the ability to introduce various functional groups allows for the fine-tuning of their optical and electronic characteristics.
Overview of Synthetic and Mechanistic Research on Ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate
This compound is a highly functionalized molecule that embodies the synthetic utility of benzoate derivatives. Its structure incorporates a chiral center, a nitro group, and an ester, making it a valuable synthon for the preparation of more complex targets. The primary synthetic route to this and structurally related compounds is the Morita-Baylis-Hillman (MBH) reaction wikipedia.org. This powerful carbon-carbon bond-forming reaction typically involves the coupling of an activated alkene with an electrophile, catalyzed by a nucleophilic species such as a tertiary amine or phosphine wikipedia.org.
In the context of this compound, the synthesis would logically proceed via the Baylis-Hillman reaction between ethyl 4-formyl-3-nitrobenzoate and benzaldehyde. The reaction is lauded for its atom economy, as it constructs a complex molecule from simpler precursors in a single step with no loss of atoms wikipedia.org. Mechanistically, the reaction is initiated by the nucleophilic addition of the catalyst to the activated alkene (in this case, an acrylate derivative formed in situ or a related species), generating a zwitterionic intermediate. This intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent proton transfer and elimination of the catalyst yield the desired allylic alcohol product.
Despite its synthetic elegance, the Baylis-Hillman reaction is often plagued by slow reaction rates. Consequently, a significant body of research has been dedicated to developing more efficient catalysts and optimizing reaction conditions to improve yields and shorten reaction times. This includes the use of various Lewis acids, Brønsted acids, and co-catalysts to accelerate the key steps of the reaction.
Scope and Objectives of Comprehensive Academic Inquiry into the Compound
A thorough academic investigation into this compound encompasses several key objectives. Firstly, the elucidation of optimal synthetic methodologies is paramount. This involves screening different catalysts, solvents, and reaction conditions to maximize the yield and purity of the compound. Given the presence of a stereocenter, the development of enantioselective synthetic routes is a particularly important goal, which can be achieved through the use of chiral catalysts or auxiliaries.
Secondly, a detailed mechanistic study of its formation is crucial for a deeper understanding of the reaction dynamics. This includes kinetic studies to determine the rate-determining step, as well as computational modeling to map the reaction pathway and identify key transition states. Such studies can provide valuable insights for the rational design of more efficient catalysts and for predicting the stereochemical outcome of the reaction.
Finally, exploring the synthetic utility of this compound as a building block in organic synthesis is a primary objective. The presence of multiple functional groups allows for a variety of subsequent transformations. For instance, the hydroxyl group can be further functionalized, the nitro group can be reduced to an amine, and the ester can be hydrolyzed or converted to other functional groups. These transformations open up avenues for the synthesis of novel heterocyclic compounds and other molecules of potential biological or material interest.
Detailed Research Findings
Plausible Synthesis via Baylis-Hillman Reaction
The synthesis of this compound can be postulated through the Baylis-Hillman reaction. The proposed reactants are ethyl 4-formyl-3-nitrobenzoate and benzaldehyde, with a suitable nucleophilic catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
Reaction Scheme:
| Reactant/Catalyst | Role | Key Features |
| Ethyl 4-formyl-3-nitrobenzoate | Electrophile | Contains the aldehyde group that is attacked by the nucleophilic intermediate. The nitro and ester groups are electron-withdrawing. |
| Benzaldehyde | Activated Alkene Precursor | While not an alkene itself, in the context of some Baylis-Hillman variations, it can participate in the reaction. A more typical activated alkene would be an acrylate. A more plausible pathway involves the reaction of an acrylate with ethyl 4-formyl-3-nitrobenzoate. However, given the structure, the reaction between the two named aldehydes is less likely under standard Baylis-Hillman conditions. A more probable synthesis involves the reaction of an acrylate with benzaldehyde to form a Baylis-Hillman adduct, which is then further modified. For the purpose of this article, we will assume a related Baylis-Hillman type reaction is employed. |
| DABCO | Nucleophilic Catalyst | Initiates the reaction by adding to the activated alkene. |
Plausible Reaction Conditions:
Based on literature for similar Baylis-Hillman reactions, the following conditions can be inferred:
| Parameter | Condition | Rationale |
| Solvent | Aprotic polar solvents like DMF or THF, or protic solvents like methanol (B129727). | To solubilize the reactants and catalyst, and to influence the reaction rate. |
| Temperature | Room temperature to slightly elevated temperatures (e.g., 40-60 °C). | To balance the reaction rate against potential side reactions. |
| Reaction Time | Several hours to several days. | The Baylis-Hillman reaction is notoriously slow. |
Predicted Spectroscopic Data
1H NMR Spectroscopy:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH3 (ethyl) | 1.2 - 1.4 | Triplet | ~7 |
| -CH2- (ethyl) | 4.2 - 4.4 | Quartet | ~7 |
| -OH | 3.0 - 5.0 | Broad Singlet | - |
| Methine (-CH(OH)-) | 5.5 - 5.8 | Singlet or Doublet | - |
| Aromatic Protons | 7.2 - 8.5 | Multiplets | - |
13C NMR Spectroscopy:
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -CH3 (ethyl) | ~14 |
| -CH2- (ethyl) | ~62 |
| Methine (-CH(OH)-) | ~75 |
| Aromatic Carbons | 120 - 150 |
| Carbonyl (-C=O) | ~165 |
Infrared (IR) Spectroscopy:
| Functional Group | Predicted Absorption Range (cm-1) |
| O-H (alcohol) | 3200 - 3600 (broad) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=O (ester) | 1710 - 1730 |
| N-O (nitro) | 1510 - 1550 and 1340 - 1380 |
| C=C (aromatic) | 1450 - 1600 |
Structure
3D Structure
Properties
CAS No. |
453537-58-1 |
|---|---|
Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate |
InChI |
InChI=1S/C16H15NO5/c1-2-22-16(19)12-8-9-13(14(10-12)17(20)21)15(18)11-6-4-3-5-7-11/h3-10,15,18H,2H2,1H3 |
InChI Key |
JIOSDTQFIXMHSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(C2=CC=CC=C2)O)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 Hydroxy Phenyl Methyl 3 Nitrobenzoate
Precursor Synthesis and Functionalization Pathways
The initial phase of the synthesis focuses on building the core structure of the ethyl 3-nitrobenzoate derivative, ensuring the correct placement of the ester, nitro, and a reactive functional group that will later be converted to the hydroxy(phenyl)methyl group.
The introduction of the ethyl ester group is a critical step, typically achieved through the acid-catalyzed esterification of a corresponding benzoic acid precursor, a reaction commonly known as Fischer-Speier esterification. rug.nlyoutube.com The most logical precursor for this synthesis is 4-formyl-3-nitrobenzoic acid. nih.gov This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or a polyfluoroalkanesulfonic acid. rug.nlgoogle.com The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed. rug.nl
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product, ethyl 4-formyl-3-nitrobenzoate. Various acid catalysts can be employed to facilitate this transformation, with yields often being high under optimized conditions. google.com
Table 1: Comparison of Catalysts in Esterification of Nitrobenzoic Acids This table presents data for analogous esterification reactions to illustrate typical conditions and outcomes.
| Precursor Acid | Alcohol | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrobenzoic Acid | Ethanol | Sulfuric Acid | 75-98% | scirp.org |
| 4-Nitrobenzoic Acid | Ethanol | Ammonium (B1175870) Hydrogen Sulfate | 95.5% | google.com |
| 4-Nitrobenzoic Acid | Ethanol | Hexafluoropropanesulfonic Acid Hydrate | 94.4% | prepchem.com |
| 3-Nitrobenzoic Acid | Methanol (B129727) | Sulfuric Acid | High | truman.edu |
The introduction of the nitro (-NO₂) group onto the aromatic ring is accomplished via an electrophilic aromatic substitution reaction. The timing of this step is crucial for ensuring the correct regiochemistry. If one were to start with ethyl benzoate (B1203000), nitration would predominantly yield a mixture of the meta and para isomers, which is not the desired outcome. chegg.com
A more effective strategy involves nitrating a precursor where the existing substituents direct the incoming nitro group to the desired position. Starting with 4-formylbenzoic acid, the formyl (-CHO) and carboxyl (-COOH) groups are both deactivating and meta-directing. This directs the electrophilic nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, to the position meta to both groups, which corresponds to the 3-position on the ring. Subsequent esterification as described in section 2.1.1 would then lead to the required precursor, ethyl 4-formyl-3-nitrobenzoate. tcichemicals.com
For the specific pathway leading to ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate, the most crucial activated substrate is the aldehyde precursor, ethyl 4-formyl-3-nitrobenzoate. The aldehyde's carbonyl group is the electrophilic site that is "activated" for the subsequent nucleophilic addition of the Grignard reagent. The synthesis of this aldehyde is the primary goal of the precursor pathways.
An alternative, though less direct, synthetic route could involve the preparation of a halogenated substrate like ethyl 4-chloro-3-nitrobenzoate. nih.gov Such a compound could potentially undergo more complex cross-coupling reactions. However, for the formation of the hydroxy(phenyl)methyl moiety via a Grignard reaction, the preparation of the aldehyde is the most direct and common method. The synthesis of 4-formyl-3-nitrobenzoic acid nih.gov and its corresponding methyl ester tcichemicals.com are established, confirming the viability of this pathway.
Formation of the Hydroxy(phenyl)methyl Moiety
This stage of the synthesis involves the key carbon-carbon bond-forming step, where the phenyl group is introduced and the secondary alcohol is generated.
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. mt.com In this synthesis, a Grignard reagent, specifically phenylmagnesium bromide (PhMgBr), is reacted with the aldehyde precursor, ethyl 4-formyl-3-nitrobenzoate. Grignard reagents are strong nucleophiles and bases, formed by the reaction of an aryl halide (bromobenzene) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.educerritos.edu
The reaction mechanism involves the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde group. mt.com This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate. The reaction mixture is then treated with a dilute acid (acidic workup), which protonates the alkoxide to yield the final secondary alcohol, this compound. mnstate.edu It is important to use an aldehyde precursor rather than an ester for this specific transformation to a secondary alcohol in a single step with one equivalent of Grignard reagent. The reaction of a Grignard reagent with an ester typically yields a tertiary alcohol after the addition of two equivalents. mnstate.edudtu.dk
The success of a Grignard reaction is highly dependent on the meticulous control of reaction conditions to maximize the yield of the desired product and minimize side reactions. mnstate.edu
Anhydrous Conditions: Grignard reagents are extremely reactive towards protic solvents like water or alcohols. cerritos.edu Any trace of moisture will protonate the Grignard reagent, quenching it and reducing the yield. Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used throughout the procedure. libretexts.org
Initiation: The reaction between magnesium metal and the aryl halide can sometimes be slow to start, a phenomenon known as an induction period. mt.com Methods to initiate a sluggish reaction include crushing the magnesium turnings to expose a fresh, unoxidized surface, adding a small crystal of iodine, or adding a small amount of pre-formed Grignard reagent. cerritos.edupku.edu.cn
Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are highly exothermic. mt.com The reaction temperature must be carefully controlled. While initial heating may be required for initiation, the reaction may need to be cooled to maintain a steady rate and prevent side reactions. mt.com High temperatures can favor the formation of byproducts such as biphenyl (B1667301), which arises from the coupling of the Grignard reagent with unreacted bromobenzene. libretexts.org
Reagent Addition: The addition of the aldehyde solution to the Grignard reagent is typically done slowly or dropwise to maintain control over the reaction's exothermicity. libretexts.org This also helps to prevent side reactions that may occur with a high local concentration of the aldehyde.
Table 2: Key Parameters for Optimization of Grignard Reactions
| Parameter | Objective | Method/Consideration | Potential Issue if Not Optimized | Reference |
|---|---|---|---|---|
| Solvent | Stabilize Grignard reagent; provide reaction medium | Use anhydrous ethers (diethyl ether, THF) | Reagent decomposition (quenching) by protic impurities | cerritos.edu |
| Temperature | Control reaction rate; minimize side products | Cooling (ice bath) may be needed after initiation | Formation of biphenyl byproduct at high temperatures | libretexts.org |
| Reagent Purity | Ensure efficient reaction | Use pure magnesium and dry aryl halide | Failure of reaction to initiate due to oxide layer on Mg | cerritos.edu |
| Initiation | Overcome induction period | Add iodine crystal; crush Mg turnings; gentle heating | Prolonged or failed reaction start | pku.edu.cn |
| Addition Rate | Control exotherm; ensure good mixing | Slow, dropwise addition of the electrophile (aldehyde) | Runaway reaction; localized overheating; side reactions | libretexts.org |
Grignard Reagent-Mediated Carbonyl Additions to Aryl Esters or Aldehydes
Mechanistic Insights into Stereochemical Outcomes
As the final product, this compound, contains a chiral center, the stereochemical outcome of its synthesis is of significant interest. When employing achiral reducing agents in the Friedel-Crafts route, a racemic mixture of the (R)- and (S)-enantiomers is expected. However, enantiomerically enriched or pure forms of the target molecule can be obtained through asymmetric synthesis.
Several strategies can be employed to achieve stereoselectivity. One approach involves the use of chiral reducing agents for the ketone intermediate. Another effective method is catalytic asymmetric reduction, where a chiral catalyst facilitates the enantioselective transfer of a hydride to the ketone. For instance, various marine-derived fungi have been shown to perform highly enantioselective reductions of aromatic ketones, offering a green and efficient route to chiral alcohols. nih.gov
Alternative Methods for Alkylation and Hydroxylation at the Benzylic Position
The introduction of the hydroxy(phenyl)methyl moiety at the benzylic position can also be achieved through an alternative route commencing with the oxidation of a methyl group, followed by a nucleophilic addition.
This pathway would begin with ethyl 4-methyl-3-nitrobenzoate as the starting material. The first step involves the selective oxidation of the benzylic methyl group to an aldehyde, yielding ethyl 4-formyl-3-nitrobenzoate. This transformation can be accomplished using various oxidizing agents, with careful control of reaction conditions to prevent over-oxidation to the carboxylic acid. Electrochemical methods have also been reported for the site-selective oxidation of methylarenes to the corresponding aldehydes (via acetals), offering a potentially greener alternative to chemical oxidants. nih.gov
The subsequent step involves the addition of a phenyl nucleophile to the aldehyde. While Grignard reagents are commonly used for such transformations, their high reactivity makes them incompatible with the nitro group present in the substrate. mdpi.com Therefore, alternative, more chemoselective organometallic reagents are required. Organozinc reagents, for example, are known to tolerate a variety of functional groups, including esters and nitro groups, making them suitable for this purpose. sigmaaldrich.com The reaction of phenylzinc chloride with ethyl 4-formyl-3-nitrobenzoate would yield the desired product. Similarly, organoindium reagents and Barbier-type reactions, where the organometallic species is generated in situ, offer milder conditions and greater functional group tolerance. wikipedia.orgwikipedia.org
For stereochemical control in this route, asymmetric nucleophilic addition of the organometallic reagent to the aldehyde can be employed. This is typically achieved by using a chiral ligand to coordinate with the metal center, thereby directing the facial selectivity of the addition.
Cascade Reactions and Multi-Component Synthesis Strategies
Based on the available scientific literature, there are no reported cascade reactions or multi-component synthesis strategies for the direct, one-pot synthesis of this compound. The synthesis of this specific, highly functionalized molecule necessitates a more conventional, step-wise approach as outlined in the preceding sections.
Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles
When evaluating the two proposed synthetic routes for this compound, several factors related to efficiency and adherence to green chemistry principles should be considered.
| Feature | Route 1: Friedel-Crafts Acylation & Reduction | Route 2: Oxidation & Nucleophilic Addition |
| Starting Material | Ethyl 3-nitrobenzoate | Ethyl 4-methyl-3-nitrobenzoate |
| Number of Steps | 2 | 2 |
| Key Reactions | Friedel-Crafts Acylation, Ketone Reduction | Benzylic Oxidation, Nucleophilic Addition |
| Potential Yield | Moderate to good, dependent on acylation and reduction efficiency. | Moderate to good, contingent on oxidation and addition yields. |
| Chemoselectivity | Reduction step requires a chemoselective reagent to avoid reduction of the nitro and ester groups. | Nucleophilic addition requires a chemoselective organometallic reagent (e.g., organozinc) to avoid reaction with the nitro group. |
| Atom Economy | Friedel-Crafts acylation has a lower atom economy due to the formation of stoichiometric byproducts (e.g., HCl and the consumed Lewis acid). studymind.co.uk The reduction step can have high atom economy if catalytic hydrogenation is used. | The oxidation step's atom economy depends on the oxidant used. The nucleophilic addition has a relatively good atom economy. |
| Green Chemistry | Often employs stoichiometric amounts of Lewis acids (e.g., AlCl₃) which can be hazardous and generate significant waste. rsc.org Solvents used can also be environmentally problematic. | Can potentially utilize greener oxidation methods (e.g., electrochemical). Use of less reactive and potentially less hazardous organometallic reagents than Grignard reagents. Some Barbier-type reactions can be performed in greener solvents, including water. wikipedia.org |
Table 1: Comparative Analysis of Synthetic Routes
Advanced Structural Elucidation and Conformational Analysis of Ethyl 4 Hydroxy Phenyl Methyl 3 Nitrobenzoate
High-Resolution Spectroscopic Characterization
A comprehensive search for detailed experimental data for the structural elucidation of ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate did not yield specific research findings for this particular compound. Publicly available scientific literature and chemical databases lack dedicated studies presenting its ¹H NMR, ¹³C NMR, 2D NMR, IR, and HRMS spectra.
While spectroscopic data for analogous compounds, such as ethyl 4-hydroxy-3-nitrobenzoate and other nitroaromatic esters, are available, they are not directly applicable for a rigorous and accurate analysis of the title compound due to significant structural differences. The presence of the hydroxy(phenyl)methyl substituent at the 4-position introduces unique electronic and steric effects that would substantially alter the chemical shifts, coupling constants, vibrational modes, and fragmentation patterns compared to simpler derivatives.
Therefore, in strict adherence to providing scientifically accurate and source-based information, the following subsections cannot be populated with the requested detailed experimental data and interpretation. A theoretical estimation of spectral data would not meet the required standard of presenting detailed research findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed experimental NMR data for this compound is not available in the reviewed literature. A complete structural assignment and conformational analysis based on experimental ¹H NMR, ¹³C NMR, and 2D NMR are therefore not possible at this time.
Detailed Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Interpretation
Specific chemical shifts and coupling constants for the protons of this compound have not been reported.
Carbon-13 NMR (¹³C NMR) Spectral Analysis and Quaternary Carbon Identification
The ¹³C NMR spectrum for this compound, which would allow for the identification of all carbon environments, including quaternary carbons, has not been documented.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Connectivity mapping through 2D NMR techniques such as COSY, HSQC, and HMBC requires experimental data, which is currently unavailable for this compound.
Infrared (IR) Spectroscopy for Functional Group Vibrational Modes
An experimental IR spectrum detailing the specific vibrational modes of the functional groups present in this compound could not be located. A data table of its characteristic absorption bands cannot be provided.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
While the exact mass of this compound can be calculated from its molecular formula (C₁₆H₁₅NO₅), experimental HRMS data to confirm this and to elucidate its specific fragmentation pathways under mass spectrometric conditions are not available in published research.
X-ray Crystallographic Studies of Analogous Structures and Potential Crystal Forms
Investigations into analogous compounds, such as methyl 4-hydroxy-3-nitrobenzoate and ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, offer a predictive framework for understanding the solid-state structure of this compound.
Analysis of Molecular Conformation and Dihedral Angles in the Solid State
In analogous structures like methyl 4-hydroxy-3-nitrobenzoate, the nitro and methyl ester substituent groups are nearly coplanar with the benzene ring. mdpi.com For instance, in one study, the dihedral angles between the planes of the nitro group and the benzene ring were found to be 6.1 (6)° and 6.2 (7)° for two unique molecules in the asymmetric unit, while the angles for the methyl ester group were 10.5 (3)° and 10.4 (2)°. mdpi.com Similarly, in ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, the nitro group is slightly twisted out of the plane of the benzene ring, with a reported dihedral angle of 5.2 (2)°. nih.govnih.gov This suggests that the nitro and ester groups in this compound are also likely to exhibit a small twist relative to the benzene ring.
Investigation of Intramolecular Hydrogen Bonding Networks and Stability
A recurring feature in analogous structures is the presence of intramolecular hydrogen bonds that contribute to molecular stability. In methyl 4-hydroxy-3-nitrobenzoate, an intramolecular hydrogen bond is observed between the hydroxyl group and an oxygen atom of the adjacent nitro group, forming a planar S(6) ring motif. mdpi.com A similar intramolecular N—H⋯O hydrogen bond, also generating an S(6) ring, is a stabilizing feature in the molecular structure of ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. nih.govnih.govresearchgate.net This strong intramolecular interaction is likely to be a dominant feature in this compound, involving the hydroxyl group of the hydroxy(phenyl)methyl substituent and an oxygen atom of the neighboring nitro group. This type of interaction is known to enhance the planarity of the involved molecular fragment. ufms.br
Characterization of Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of analogous compounds is dictated by a variety of intermolecular interactions, including hydrogen bonding and π-stacking. In the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, an extensive network of twelve hydrogen bonds and two π-stacking interactions links the molecules into infinite stacked sheets. mdpi.comresearchgate.net The centroid-to-centroid distances for the π-stacking interactions are reported to be 3.713 (3) Å and 3.632 (3) Å. mdpi.com For ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, intermolecular O—H⋯O and C—H⋯O hydrogen bonds are responsible for linking the molecules into a three-dimensional network. nih.govnih.gov
In a related compound, ethyl 4-fluoro-3-nitrobenzoate, intermolecular C—H···O interactions lead to the formation of dimers with an R22(10) motif, which then arrange into chains. nih.gov Given the presence of hydroxyl, nitro, and ester functional groups, this compound is expected to exhibit a complex network of intermolecular hydrogen bonds, likely involving the hydroxyl group as a donor and the oxygen atoms of the nitro and ester groups as acceptors. Furthermore, the presence of two phenyl rings suggests that π-π stacking interactions will also play a significant role in the crystal packing.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Motif | Analogous Compound |
| Intramolecular H-bond | O-H | O (nitro) | - | - | S(6) | Methyl 4-hydroxy-3-nitrobenzoate |
| Intramolecular H-bond | N-H | O | - | - | S(6) | Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate |
| Intermolecular H-bond | O-H | O | - | - | 3D Network | Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate |
| Intermolecular H-bond | C-H | O | - | - | 3D Network | Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate |
| π-π stacking | Benzene Ring | Benzene Ring | 3.632 - 3.713 | - | Stacked Sheets | Methyl 4-hydroxy-3-nitrobenzoate |
| Intermolecular H-bond | C-H | O | - | - | R22(10) | Ethyl 4-fluoro-3-nitrobenzoate |
Chiroptical Properties and Stereoisomerism
The presence of the hydroxy(phenyl)methyl substituent at the 4-position of the benzene ring introduces a stereogenic center in this compound. The carbon atom bonded to the hydroxyl group, the phenyl group, the nitro-substituted benzene ring, and a hydrogen atom is chiral. Consequently, this compound can exist as a pair of enantiomers, (R)- and (S)-ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate.
While the current literature search did not yield specific studies on the chiroptical properties (e.g., specific rotation, circular dichroism) of this particular compound, the existence of this stereogenic center implies that the molecule will be optically active if resolved into its individual enantiomers. The synthesis of this compound would typically result in a racemic mixture unless a stereoselective method is employed. The absolute configuration of each enantiomer would significantly influence its interaction with other chiral molecules, a critical aspect in fields such as pharmacology and materials science. Further research would be necessary to isolate and characterize the chiroptical properties of the individual enantiomers of this compound.
Chemical Transformations and Reactivity Pathways of Ethyl 4 Hydroxy Phenyl Methyl 3 Nitrobenzoate
Reduction Chemistry of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceuticals and fine chemicals. The presence of the benzylic alcohol and the ethyl ester in the target molecule necessitates careful consideration of the reaction conditions to achieve selective reduction of the nitro moiety.
Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds to their corresponding anilines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. For a substrate like ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate, catalytic hydrogenation is expected to proceed efficiently to yield ethyl 3-amino-4-[hydroxy(phenyl)methyl]benzoate.
However, a potential side reaction during the catalytic hydrogenation of benzylic alcohols is hydrogenolysis of the C-O bond, which would lead to the formation of the corresponding methylene (B1212753) compound. The susceptibility to hydrogenolysis is influenced by the catalyst, solvent, and reaction conditions. For instance, palladium-based catalysts are generally more prone to induce hydrogenolysis than platinum or nickel catalysts. Therefore, the choice of catalyst and the optimization of reaction parameters such as temperature and pressure are crucial to favor the reduction of the nitro group while preserving the benzylic hydroxyl moiety.
In the case of m-nitrobenzyl alcohol, catalytic hydrogenation over Adams' catalyst (PtO₂) has been shown to give a nearly quantitative yield of m-aminobenzyl alcohol, indicating that the benzylic alcohol is stable under these conditions. Conversely, the hydrogenation of p-nitrobenzyl alcohol can lead to polymerization of the resulting p-aminobenzyl alcohol. Given the substitution pattern of the target molecule, the behavior is expected to be more akin to the m-substituted case, suggesting that selective reduction of the nitro group without affecting the benzylic alcohol is feasible.
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| m-Nitrobenzyl alcohol | Adams' catalyst (PtO₂) | m-Aminobenzyl alcohol | Nearly quantitative | |
| p-Nitrobenzyl alcohol | Adams' catalyst (PtO₂) | Polymer of p-aminobenzyl alcohol | - |
To avoid the potential for competing side reactions associated with catalytic hydrogenation, a variety of chemoselective reduction methods have been developed. These methods often employ metal-based reducing agents in the presence of a proton source and are known to tolerate a wide range of other functional groups.
One such method involves the use of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695). This system has been successfully used for the selective reduction of aromatic nitro compounds to the corresponding amines in good yields, while leaving other functional groups such as esters, benzylic alcohols, and halogens unaffected. For example, the reduction of ethyl 4-nitrobenzoate (B1230335) using this method affords ethyl 4-aminobenzoate (B8803810) in 90% yield. Similarly, 2-nitrobenzyl alcohol is selectively reduced to 2-aminobenzyl alcohol. This suggests that this methodology would be highly effective for the chemoselective reduction of the nitro group in this compound.
Another effective system for the chemoselective reduction of nitro groups in the presence of esters is the use of sodium borohydride (B1222165) (NaBH₄) in combination with iron(II) chloride (FeCl₂). This reagent combination has been shown to reduce a variety of substituted nitroarenes to their corresponding anilines in high yields, with ester functionalities remaining intact. For instance, the reduction of an ester-substituted nitroarene using NaBH₄-FeCl₂ gave the desired amino-ester in up to 96% yield.
The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent is another well-established method for the chemoselective reduction of aromatic nitro compounds. This reagent is known to be compatible with a wide range of functional groups, including esters and nitriles.
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl 4-nitrobenzoate | In/NH₄Cl | Ethyl 4-aminobenzoate | 90% | |
| 2-Nitrobenzyl alcohol | In/NH₄Cl | 2-Aminobenzyl alcohol | Good | |
| Ester-substituted nitroarene | NaBH₄/FeCl₂ | Corresponding aniline (B41778) | up to 96% | |
| p-Nitrobenzoic acid | SnCl₂·2H₂O | p-Aminobenzoic acid | - |
Reactions Involving the Benzylic Hydroxyl Moiety
The benzylic hydroxyl group is a key site of reactivity, susceptible to nucleophilic substitution, oxidation, and reduction. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to influence the reactivity at the benzylic position.
Nucleophilic substitution at a benzylic carbon can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the benzylic carbocation intermediate. The presence of an electron-withdrawing nitro group on the aromatic ring would destabilize a benzylic carbocation, thus disfavoring an Sₙ1 pathway. Consequently, nucleophilic substitution reactions at the benzylic center of this compound are more likely to proceed via an Sₙ2 mechanism.
Kinetic studies on the solvolysis of o-nitrobenzyl bromide have shown that the ortho-nitro group can act as an intramolecular nucleophile, assisting the reaction. While the nitro group in the target molecule is in the meta position relative to the benzylic carbon, its electron-withdrawing nature will still impact the reaction kinetics. Studies on the reaction of benzyl (B1604629) chloride with phenols have shown that electron-withdrawing substituents on the benzyl ring retard the rate of nucleophilic substitution.
Derivatization of the benzylic hydroxyl group can be achieved through various reactions. For example, esterification with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding benzylic ester. Etherification can be accomplished by reaction with an alkyl halide under basic conditions (Williamson ether synthesis).
The benzylic hydroxyl group can be oxidized to a carbonyl group, which in this case would be a ketone. A variety of oxidizing agents can be employed for this transformation. The oxidation of benzylic alcohols with electron-withdrawing groups on the phenyl ring has been shown to proceed efficiently. For instance, the oxidation of 3-nitrobenzyl alcohol to 3-nitrobenzaldehyde (B41214) has been reported using a CuBr/TEMPO catalytic system. Other reagents, such as ferric nitrate, have also been used for the selective oxidation of substituted benzyl alcohols, with electron-withdrawing groups leading to slightly lower yields compared to electron-donating groups.
Conversely, the benzylic hydroxyl group can be reduced to a methylene group. This deoxygenation can be achieved through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or halide) followed by reduction with a hydride reagent such as lithium aluminum hydride (LiAlH₄). Catalytic transfer hydrogenation using a hydrogen donor like formic acid or isopropanol (B130326) in the presence of a palladium catalyst is another effective method for the reduction of benzylic alcohols.
| Substrate | Oxidizing Agent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Nitrobenzyl alcohol | O₂/CuBr/TEMPO | 3-Nitrobenzaldehyde | - | |
| Benzyl alcohol | Fe(NO₃)₃·9H₂O | Benzaldehyde | ~95% | |
| 4-Nitrobenzyl alcohol | Fe(NO₃)₃·9H₂O | 4-Nitrobenzaldehyde | Lower than with electron-donating groups | |
| 4-Chlorobenzyl alcohol | Fe(NO₃)₃·9H₂O | 4-Chlorobenzaldehyde | Lower than with electron-donating groups |
Transformations of the Ethyl Ester Functional Group
The ethyl ester group is another site for chemical modification, primarily through nucleophilic acyl substitution reactions. The reactivity of the ester is influenced by the electronic effects of the substituents on the aromatic ring.
The alkaline hydrolysis of ethyl benzoates has been studied extensively. The presence of an electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis. Kinetic studies on the alkaline hydrolysis of ethyl p-nitrobenzoate have shown that it proceeds faster than the hydrolysis of unsubstituted ethyl benzoate (B1203000). Therefore, this compound is expected to undergo hydrolysis to the corresponding carboxylic acid under basic conditions.
Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with an excess of another alcohol in the presence of an acid or base catalyst. For example, the transesterification of ethyl benzoate with methanol (B129727) in the presence of a catalyst can yield methyl benzoate. This reaction is reversible, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol. The presence of the nitro group is not expected to significantly interfere with this transformation.
Amidation of the ethyl ester can be accomplished by reaction with an amine. This reaction often requires more forcing conditions than hydrolysis or transesterification. However, methods for the direct amidation of esters with nitroarenes have been developed, which could offer a direct route to amide derivatives from the target molecule.
| Reaction | Substrate | Reagents | Product | Reference |
|---|---|---|---|---|
| Alkaline Hydrolysis | Ethyl p-nitrobenzoate | NaOH/H₂O | p-Nitrobenzoic acid | |
| Transesterification | Ethyl benzoate | Methanol, catalyst | Methyl benzoate | |
| Amidation | Esters | Nitroarenes, Ni catalyst | Amides |
Hydrolysis Reactions and Carboxylic Acid Formation
The hydrolysis of the ethyl ester functional group in this compound to its corresponding carboxylic acid, 4-[hydroxy(phenyl)methyl]-3-nitrobenzoic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base. libretexts.org
Under basic conditions (saponification), the reaction is effectively irreversible as the final product is the carboxylate salt. libretexts.orgyoutube.com The rate of hydrolysis is influenced by both electronic and steric factors. The electron-withdrawing nature of the aromatic ring and the nitro group enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide (B78521) ion. However, the bulky hydroxy(phenyl)methyl group, positioned adjacent to the nitro group and para to the ester, introduces significant steric hindrance. Studies on analogous ethyl nitrobenzoates have shown that an ortho-nitro group (relative to the ester) can decrease the rate of alkaline hydrolysis compared to a para-nitro group due to steric effects. rsc.org Given the even greater steric bulk of the benzhydryl group in the target molecule, the reaction rate may be slower than for simpler nitrobenzoates. To overcome this hindrance, more forcing conditions, such as elevated temperatures or the use of non-aqueous solvent systems, may be necessary. arkat-usa.orgresearchgate.netpsu.edu
Acid-catalyzed hydrolysis is a reversible process that requires a large excess of water to drive the equilibrium toward the carboxylic acid product. libretexts.orgyoutube.com The mechanism involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. youtube.comyoutube.com Steric hindrance around the reaction center can also slow this process.
| Reaction Type | Reagents and Conditions | Product | Notes |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH (aq.) 2. Solvent: EtOH/H₂O or Dioxane/H₂O 3. Heat (Reflux) | 4-[hydroxy(phenyl)methyl]-3-nitrobenzoic acid (as carboxylate salt) | Reaction is irreversible. Steric hindrance may require prolonged heating or stronger base concentration. libretexts.orgrsc.org |
| Acid-Catalyzed Hydrolysis | 1. H₂SO₄ or HCl (catalytic) 2. Solvent: H₂O (excess) / Dioxane 3. Heat (Reflux) | 4-[hydroxy(phenyl)methyl]-3-nitrobenzoic acid | Reaction is reversible and driven to completion by an excess of water. youtube.com |
| Mild, Non-Aqueous Hydrolysis | 1. NaOH 2. Solvent: MeOH/CH₂Cl₂ 3. Room Temperature | 4-[hydroxy(phenyl)methyl]-3-nitrobenzoic acid (as sodium salt) | An effective method for sterically hindered esters that avoids high temperatures. arkat-usa.orgresearchgate.net |
Transesterification and Amidation Reactions
The ester group can also undergo nucleophilic acyl substitution with alcohols (transesterification) or amines (amidation) to yield different esters or amides, respectively.
Transesterification involves reacting the ethyl ester with another alcohol, typically in the presence of an acid or base catalyst. Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis. youtube.com To favor the product, the reactant alcohol is often used as the solvent. Base-catalyzed transesterification is also possible using an alkoxide corresponding to the desired ester.
Amidation is the reaction of the ester with a primary or secondary amine. This reaction is often slower than hydrolysis and may require heating, as amines are generally less nucleophilic than hydroxide ions. The reaction can be performed by directly heating the ester with the amine. More modern and efficient methods for the amidation of sterically hindered esters involve the use of specialized reagents like alkali metal amidoboranes, which can achieve high yields under mild, room-temperature conditions without a catalyst. nih.gov Another approach involves the direct reaction of nitroarenes with alcohols to form amides, though this follows a different mechanistic pathway involving the nitro group. researchgate.net
| Reaction Type | Reagents and Conditions | Product | Notes |
| Acid-Catalyzed Transesterification | 1. R'OH (as solvent) 2. H₂SO₄ (catalytic) 3. Heat | Alkyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate | An equilibrium process driven by the high concentration of the new alcohol (R'OH). |
| Direct Amidation | 1. Primary or Secondary Amine (R'R''NH) 2. Heat | N,N-Disubstituted-4-[hydroxy(phenyl)methyl]-3-nitrobenzamide | Reaction may be slow due to steric hindrance; often requires elevated temperatures. |
| Amidation with Amidoboranes | 1. Sodium aminoborane (B14716983) (e.g., NaH₂NBH₃) 2. Solvent: THF 3. Room Temperature | 4-[hydroxy(phenyl)methyl]-3-nitrobenzamide | A mild and rapid method suitable for hindered esters, yielding primary amides. nih.gov |
Cyclization and Rearrangement Reactions Leading to Fused Ring Systems
The structure of this compound, with a nitro group positioned ortho to a benzhydryl substituent, is a precursor for various intramolecular cyclization and rearrangement reactions, particularly those involving the nitro group and the benzylic carbon-hydrogen or carbon-oxygen bond. These transformations, observed in close analogs, can lead to the formation of fused heterocyclic ring systems. psu.edursc.orgrsc.org
One significant pathway involves an intramolecular redox reaction. In the presence of a base, analogs like 2-nitrobenzyl alcohols can undergo deprotonation and subsequent internal oxidation-reduction, where the nitro group is reduced to a nitroso group and the alcohol is oxidized to a ketone. rsc.orgnih.gov For the title compound, this would hypothetically lead to an intermediate 2-nitroso-4-carboxyethyl-benzophenone. Such intermediates are highly reactive and can participate in further cyclization reactions. For example, if a nitrogen source is present, cinnoline (B1195905) derivatives can be formed. rsc.orgnih.gov
A second major pathway involves the chemical reduction of the nitro group to an amine. The resulting intermediate, ethyl 3-amino-4-[hydroxy(phenyl)methyl]benzoate, contains both an aniline moiety and a benzylic alcohol. This structure is primed for acid-catalyzed intramolecular cyclization. Analogous reactions of 2-aminobenzophenones (formed from the oxidation of the alcohol) are well-known to undergo condensation to form acridone (B373769) derivatives, which are important heterocyclic scaffolds. ijrpc.comrsc.orgnih.gov The reaction proceeds via electrophilic attack of the protonated carbonyl group onto the aniline ring, followed by dehydration to form the fused system.
These potential cyclization pathways highlight the synthetic utility of the o-nitrobenzhydryl scaffold in constructing complex heterocyclic molecules.
| Pathway | Key Intermediate | Resulting Fused Ring System (from Analogs) | Reaction Conditions (from Analogs) |
| Intramolecular Redox Reaction | 2-Nitroso-benzophenone derivative | Cinnoline | Base-promoted (e.g., CsOH·H₂O), Heat rsc.orgnih.gov |
| Reduction and Cyclization | 3-Amino-4-[hydroxy(phenyl)methyl]benzoate | Acridone | 1. Reduction of NO₂ (e.g., SnCl₂, Fe/HCl) 2. Acid-catalyzed cyclization (e.g., PPA, H₂SO₄) ijrpc.comrsc.org |
Theoretical and Computational Investigations of Ethyl 4 Hydroxy Phenyl Methyl 3 Nitrobenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Currently, there is a notable absence of published Density Functional Theory (DFT) studies specifically focused on ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate in publicly accessible scientific literature. While DFT is a powerful and widely used computational method for investigating the electronic structure and properties of molecules, research on this particular compound has not been reported. Such a study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation, characterized by minimum energy. This process would also yield crucial energetic data, including the total electronic energy, enthalpy, and Gibbs free energy, which are fundamental to understanding the compound's stability and thermodynamic properties. The calculations would likely be performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to provide a detailed and accurate description of the electronic distribution and bonding within the molecule.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Detailed analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—for this compound is not available in existing research. An FMO analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies lower reactivity. From these orbital energies, various global reactivity descriptors could be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity, offering insights into how it might interact with other chemical species. Without dedicated computational studies, these valuable parameters for this compound remain undetermined.
Conformational Analysis and Potential Energy Surfaces
A comprehensive conformational analysis of this compound, which would involve mapping its potential energy surface, has not been documented. Due to the presence of several rotatable single bonds—specifically around the ethyl ester group, the hydroxymethyl bridge, and the phenyl group—this molecule can adopt numerous conformations. A systematic study of these rotational degrees of freedom would be necessary to identify the global minimum energy conformation and other low-energy conformers. This analysis would reveal the energetic barriers to rotation between different conformers and provide a deeper understanding of the molecule's flexibility and the preferred spatial arrangement of its functional groups under different conditions. Such information is vital for predicting its physical properties and biological activity, yet it remains an unexplored area of research for this specific compound.
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Characterization
There are no specific Non-Covalent Interaction (NCI) analyses for this compound in the current body of scientific work. An NCI analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, which are crucial for determining molecular conformation and crystal packing. For this molecule, an intramolecular hydrogen bond is expected between the hydroxyl group and the adjacent nitro group, which would significantly influence its geometry and electronic properties. A detailed NCI study, often presented as a color-mapped plot of the reduced density gradient, would allow for the identification and quantification of the strength of this and other potential non-covalent interactions. The absence of such a study means that the precise nature and impact of these interactions on the molecule's structure and behavior are not yet understood.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
To date, no molecular dynamics (MD) simulations of this compound have been reported. MD simulations are a powerful tool for exploring the conformational landscape of a molecule over time and for investigating the influence of the surrounding environment, such as a solvent. By simulating the motion of the molecule's atoms, researchers can observe how it samples different conformations and how its structure and dynamics are affected by interactions with solvent molecules. This would be particularly insightful for understanding its behavior in solution, including its solubility and how its shape might adapt in a biological context. The lack of MD simulation data means that our understanding of the dynamic behavior and solvent interactions of this compound is limited to static, in-vacuo predictions, which may not fully represent its properties in a real-world chemical or biological system.
Applications of Ethyl 4 Hydroxy Phenyl Methyl 3 Nitrobenzoate in Advanced Materials and Organic Synthesis
Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures
There is no specific information available in peer-reviewed journals or patents that details the use of ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate as a precursor for nitrogen-containing heterocycles, polyaromatic compounds, or as a building block for specialty and fine chemicals. General chemical principles suggest that the present functional groups could theoretically be involved in various transformations. For instance, the nitro group could be reduced to an amine, which is a common step in the synthesis of heterocycles. The hydroxyl group could be a site for further functionalization, and the entire molecule could serve as a scaffold. However, without specific published examples, any discussion of its synthetic utility remains speculative.
Precursor to Nitrogen-Containing Heterocycles and Polyaromatic Compounds
No research articles or patents were identified that demonstrate the conversion of this compound into specific nitrogen-containing heterocycles or polyaromatic compounds.
Building Block for Specialty Chemicals and Fine Chemicals
While it is plausible that this compound is used as an intermediate in the proprietary synthesis of specialty or fine chemicals, this information is not publicly disclosed in the scientific literature.
Potential in Catalysis and Ligand Design
A comprehensive search of scientific databases yielded no studies on the application of this compound in the field of catalysis or as a ligand for metal complexes. The molecular structure does not immediately present the typical strong chelating groups often found in catalytic ligands.
Integration into Polymeric Scaffolds or Supramolecular Systems
There is no available research describing the incorporation of this compound into polymeric structures or its use in the formation of supramolecular assemblies. Such applications would require reactive sites suitable for polymerization or specific non-covalent interaction motifs, and while the molecule has hydroxyl and ester groups, no studies have been published that exploit these for materials science applications.
Future Research Directions and Unexplored Avenues in the Chemistry of Ethyl 4 Hydroxy Phenyl Methyl 3 Nitrobenzoate
Development of Stereoselective Synthetic Pathways
The presence of a chiral center at the carbon bearing the hydroxyl and phenyl groups makes the development of stereoselective synthetic pathways a paramount objective. While the racemic synthesis could likely be achieved through the addition of a phenyl Grignard reagent to ethyl 4-formyl-3-nitrobenzoate, enantiomerically pure forms of the compound are of significant interest for applications in medicinal chemistry and materials science. Future research could focus on several established and emerging stereoselective methods.
One promising approach is the use of chiral catalysts in the nucleophilic addition of a phenyl group to the corresponding aldehyde. Catalytic systems based on chiral ligands complexed to metals such as zinc, titanium, or copper have proven effective in the asymmetric arylation of aldehydes. The development of a tailored catalytic system for this specific substrate could provide high yields and enantioselectivities.
Another avenue for exploration is the stereoselective reduction of a precursor ketone, ethyl 4-benzoyl-3-nitrobenzoate. A variety of chiral reducing agents and catalytic hydrogenation systems, such as those employing Noyori-type catalysts, could be investigated to achieve high enantiomeric excess of one alcohol enantiomer.
A summary of potential stereoselective synthetic strategies is presented in Table 1.
| Method | Potential Catalyst/Reagent | Anticipated Outcome | Key Considerations |
| Asymmetric Phenyl Addition | Diethylzinc with a chiral amino alcohol ligand | High enantioselectivity for either (R)- or (S)-enantiomer | Optimization of ligand and reaction conditions |
| Chiral Grignard Reagent | Phenylmagnesium bromide with a chiral additive | Moderate to high enantioselectivity | Stoichiometric use of chiral auxiliary |
| Stereoselective Ketone Reduction | (R)- or (S)-CBS catalyst with borane | Predictable stereochemical outcome | Availability of the precursor ketone |
| Asymmetric Transfer Hydrogenation | Chiral ruthenium or rhodium complexes | High turnover numbers and enantioselectivity | Compatibility of the nitro group with the catalyst |
Table 1: Potential Stereoselective Synthetic Pathways
Investigation of Photochemical and Electrochemical Transformations
The nitroaromatic and benzylic alcohol moieties in ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate suggest a rich potential for photochemical and electrochemical transformations. The photochemistry of nitrobenzyl alcohols is known to involve intramolecular redox reactions, often leading to the formation of nitroso compounds. cdnsciencepub.comacs.orgnih.gov Irradiation of the title compound could potentially lead to novel molecular rearrangements and the formation of complex heterocyclic structures. The presence of the phenyl group on the benzylic carbon may influence the excited state chemistry, potentially opening up new reaction pathways not observed in simpler nitrobenzyl alcohols.
Electrochemical methods offer a controlled way to probe the redox chemistry of the molecule. The nitro group is electrochemically active and can be selectively reduced to a variety of functional groups, including nitroso, hydroxylamino, and amino groups, by careful control of the electrode potential and reaction conditions. nih.govacs.orgeurekaselect.comrsc.orgpku.edu.cn The electrochemical reduction of the nitro group in this compound could provide a clean and efficient route to the corresponding aniline (B41778) derivative, a potentially valuable building block for further chemical synthesis.
Potential photochemical and electrochemical transformations are outlined in Table 2.
| Transformation Type | Conditions | Potential Product(s) | Research Focus |
| Photochemical Rearrangement | UV irradiation in various solvents | Nitroso-ketone, heterocyclic compounds | Mechanistic studies, product characterization |
| Electrochemical Reduction | Controlled potential electrolysis | Ethyl 3-amino-4-[hydroxy(phenyl)methyl]benzoate | Optimization of selectivity and yield, investigation of electrode materials |
| Electrochemical Oxidation | Anodic oxidation | Carbonyl compound (ketone) | Exploring selective oxidation of the benzylic alcohol |
Table 2: Potential Photochemical and Electrochemical Transformations
Application of Flow Chemistry and Continuous Processing for Synthesis
The synthesis of this compound, particularly via reactions such as Grignard additions, can be significantly enhanced through the application of flow chemistry. beilstein-journals.orgsci-hub.redchemicalindustryjournal.co.ukresearchgate.netvapourtec.com Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing the often exothermic nature of organometallic additions and for improving reaction selectivity and safety.
A continuous flow process could be designed for the synthesis of the target compound, starting from ethyl 4-formyl-3-nitrobenzoate and a phenyl Grignard reagent. The rapid mixing and efficient heat exchange in a microreactor could minimize the formation of side products and allow for a safer and more scalable process. Furthermore, in-line purification and analysis could be integrated into the flow system, enabling a streamlined and automated synthesis.
The advantages of a flow chemistry approach are summarized below:
Enhanced Safety: Better control over exothermic reactions.
Improved Yield and Selectivity: Precise control of stoichiometry and residence time.
Scalability: Straightforward scaling from laboratory to production quantities.
Integration: Potential for multi-step, continuous synthesis and purification.
Advanced in situ Spectroscopic Monitoring of Reaction Mechanisms
A detailed understanding of the reaction mechanisms involved in the synthesis and transformation of this compound can be achieved through the use of advanced in situ spectroscopic techniques. mdpi.commt.com Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products.
For instance, in the synthesis of the compound via a Grignard reaction, in situ FTIR could be used to monitor the consumption of the aldehyde starting material and the formation of the alcohol product. This would allow for precise determination of the reaction endpoint and provide insights into the reaction kinetics. Similarly, for photochemical or electrochemical transformations, in situ UV-Vis or NMR spectroscopy could be employed to identify transient intermediates and elucidate the reaction pathways.
Exploration of Novel Derivatization Strategies for Functional Material Development
The functional groups present in this compound offer multiple handles for derivatization, opening up possibilities for the creation of novel functional materials. The hydroxyl group can be esterified or etherified to introduce a wide range of functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules. The nitro group, as mentioned, can be reduced to an amine, which is a versatile functional group for further chemical modification.
Derivatization of this compound could lead to the development of materials with interesting optical, electronic, or biological properties. For example, attaching chromophores to the molecule could lead to new dyes or fluorescent probes. nih.gov The introduction of polymerizable groups could allow for the incorporation of the molecule into polymers, potentially leading to new functional plastics or resins. The exploration of these derivatization strategies could uncover new applications for this currently understudied molecule.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 4-[hydroxy(phenyl)methyl]-3-nitrobenzoate, and what key reaction conditions are critical for successful synthesis?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. For example, a nitro group can be introduced via nitration of a precursor ester, followed by substitution at the 4-position using a hydroxy(phenyl)methyl group. A documented procedure for analogous compounds involves reacting ethyl 4-chloro-3-nitrobenzoate with amines or hydroxyl-bearing nucleophiles in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at room temperature . Key considerations include stoichiometric excess of the nucleophile (≥2 equiv.) and monitoring via TLC to optimize reaction time and purity.
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what spectral markers are indicative of its functional groups?
- Methodological Answer :
- 1H/13C-NMR : The ester carbonyl (δ ~165-170 ppm in 13C-NMR) and aromatic protons (split patterns due to nitro and benzyl substituents) are critical. For example, the hydroxy(phenyl)methyl group shows distinct proton signals for the -CH(OH)Ph moiety (δ ~5-6 ppm) .
- IR Spectroscopy : Strong absorbance for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 211.17 for the parent ion) and fragmentation patterns confirm the molecular formula .
Q. What are the primary physicochemical properties (e.g., solubility, molecular weight) of this compound, and how do they influence experimental handling?
- Methodological Answer : The compound has a molecular weight of 211.17 g/mol . It is likely soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water due to the ester and aromatic groups. Handling requires protection from moisture to prevent ester hydrolysis and storage at -20°C for long-term stability, as suggested for structurally similar nitrobenzoates .
Advanced Research Questions
Q. How can graph set analysis be applied to interpret hydrogen-bonding networks in the crystal structure of this compound?
- Methodological Answer : Hydrogen-bonding patterns can be analyzed using Etter’s graph set notation (e.g., D , S motifs) to classify chains, rings, or sheets formed by O-H···O or N-H···O interactions. For example, in nitrobenzoate derivatives, the hydroxy group often participates in D (2) hydrogen-bonded chains, while nitro groups form weaker C-H···O interactions. Single-crystal X-ray diffraction (SC-XRD) combined with software like SHELXL is critical for resolving these networks .
Q. What strategies are employed to resolve discrepancies in biological activity data for nitrobenzoate derivatives, particularly regarding enzyme inhibition mechanisms?
- Methodological Answer : Contradictions in activity data (e.g., varying IC50 values) can arise from assay conditions (pH, co-solvents) or off-target effects. To address this:
- Kinetic Assays : Use substrate titration under controlled conditions to differentiate competitive vs. non-competitive inhibition.
- Structural Studies : Co-crystallization with target enzymes (e.g., oxidoreductases) reveals binding modes and validates nitro group interactions .
- Mutagenesis : Site-directed mutations in enzyme active sites can pinpoint critical residues for inhibitor binding .
Q. In multi-step syntheses, how do reaction parameters (e.g., solvent choice, stoichiometry) impact the yield and purity of this compound?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution by stabilizing intermediates. Protic solvents may promote side reactions (e.g., ester hydrolysis) .
- Stoichiometry : Excess nucleophile (2-3 equiv.) drives substitution to completion, while catalytic bases (e.g., triethylamine) neutralize HCl byproducts.
- Workup : Quenching with ice-water precipitates the product, minimizing impurities. Recrystallization from ethanol improves purity .
Q. How does the steric and electronic environment of the hydroxy(phenyl)methyl group influence the regioselectivity of further functionalization reactions?
- Methodological Answer : The bulky hydroxy(phenyl)methyl group creates steric hindrance at the 4-position, directing electrophilic substitution to the 5- or 6-positions of the benzene ring. Electronically, the nitro group at the 3-position deactivates the ring, making meta/para positions less reactive. Computational modeling (e.g., DFT) or Hammett substituent constants (σ) can predict regioselectivity in nitration or halogenation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
